Boc-D-aspartic acid beta-9-fluorenylmethyl ester

Description

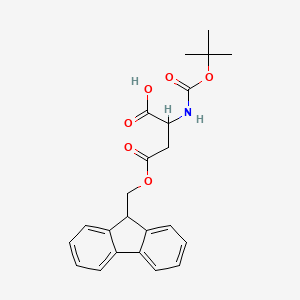

Boc-D-aspartic acid beta-9-fluorenylmethyl ester is a protected amino acid derivative widely used in peptide synthesis. Its structure features:

- Boc (tert-butoxycarbonyl) group: Protects the alpha-amino group, offering acid stability and orthogonal deprotection under trifluoroacetic acid (TFA) .

- 9-Fluorenylmethyl (Fm) ester: Protects the beta-carboxylic acid, which is cleaved under basic conditions (e.g., piperidine) .

- D-configuration: The stereochemistry at the alpha carbon distinguishes it from the L-isomer, making it critical for synthesizing D-amino acid-containing peptides, which exhibit enhanced metabolic stability and unique biological activities .

This compound is valued for its orthogonal protection strategy, enabling sequential deprotection in solid-phase peptide synthesis (SPPS).

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRMCFWGFPSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of D-Aspartic Acid Side Chain

The side-chain carboxyl group of D-aspartic acid is selectively esterified with 9-fluorenylmethanol. This is typically achieved by activating the carboxyl group using coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux or room temperature conditions.

- Reaction conditions example:

- D-aspartic acid is treated with 9-fluorenylmethanol, DIC, and DMAP in THF.

- The mixture is refluxed for 24 hours to ensure complete esterification.

- The product is isolated as the mono-9-fluorenylmethyl ester of D-aspartic acid.

Protection of the Amino Group with Boc

Following esterification, the free amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, often using triethylamine or sodium bicarbonate as a base.

- Typical procedure:

- The mono-esterified D-aspartic acid is dissolved in an aqueous or mixed solvent system.

- Boc2O is added slowly with stirring at 0°C to room temperature.

- The reaction proceeds for several hours until completion.

- The Boc-protected product is extracted and purified.

Purification and Characterization

The crude product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of Boc and 9-fluorenylmethyl groups.

- Mass spectrometry (MS) to verify molecular weight (approx. 411.4 g/mol).

- Infrared (IR) spectroscopy to identify characteristic functional groups.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | D-aspartic acid + 9-fluorenylmethanol + DIC + DMAP in THF, reflux 24 h | Formation of mono-9-fluorenylmethyl ester of D-aspartic acid |

| 2 | Addition of di-tert-butyl dicarbonate (Boc2O) + base (e.g., triethylamine), 0°C to RT, several hours | Protection of amino group with Boc, yielding Boc-D-aspartic acid beta-9-fluorenylmethyl ester |

| 3 | Purification by chromatography or recrystallization | Pure Boc-D-aspartic acid beta-9-fluorenylmethyl ester |

Research Findings and Optimization Notes

- The use of DIC/DMAP coupling is preferred over DCC to minimize urea byproduct contamination and improve yields.

- The Boc protection step is sensitive to moisture; anhydrous conditions improve product purity.

- The 9-fluorenylmethyl ester is stable under acidic conditions used for Boc deprotection, allowing orthogonal deprotection strategies in peptide synthesis.

- Alternative methods include initial Boc protection followed by esterification, but esterification first is often favored to avoid side reactions.

- The compound’s stereochemistry (D-configuration) is preserved throughout the synthesis, critical for biological activity in peptide applications.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C23H25NO6 |

| Molecular Weight | 411.4 g/mol |

| Amino Protection Group | tert-Butoxycarbonyl (Boc) |

| Side Chain Protection Group | 9-Fluorenylmethyl ester (Ofm) |

| Coupling Agents | DIC or DCC with DMAP |

| Solvents | THF, DMF |

| Reaction Temperature | Reflux (esterification), 0°C to RT (Boc protection) |

| Purification Methods | Column chromatography, recrystallization |

| Characterization Techniques | NMR, MS, IR |

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asp(Ofm)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the tert-butoxycarbonyl group and the 9-fluorenylmethyl ester group under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group, while piperidine is used to remove the 9-fluorenylmethyl ester group.

Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include the deprotected D-aspartic acid and the desired peptide sequences when used in peptide synthesis.

Scientific Research Applications

Neurological Applications

Boc-D-aspartic acid beta-9-fluorenylmethyl ester derivatives are explored for their potential in developing drugs targeting neurological disorders. The compound's structural similarity to neurotransmitters makes it a candidate for synthesizing peptide-based drugs that can modulate neurotransmission.

Case Study

Research has highlighted the use of this compound in the development of peptides that act as antagonists for specific receptors involved in neurodegenerative diseases. The incorporation of Boc-D-aspartic acid beta-9-fluorenylmethyl ester into these peptides has shown promising results in preclinical trials, indicating potential therapeutic benefits .

Bioconjugation

Enhancing Drug Delivery Systems

The compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application enhances the efficacy of drug delivery systems by improving the stability and bioavailability of therapeutic agents.

Case Study

In a study on targeted drug delivery, Boc-D-aspartic acid beta-9-fluorenylmethyl ester was used to conjugate therapeutic peptides to nanoparticles. This bioconjugation improved the targeted delivery of drugs to specific tissues, demonstrating enhanced therapeutic outcomes compared to non-conjugated counterparts .

Research in Neuroscience

Insights into Neurotransmission

Boc-D-aspartic acid beta-9-fluorenylmethyl ester plays a vital role in neuroscience research, particularly in studies related to neurotransmission and receptor interactions. Its derivatives are utilized to investigate the mechanisms underlying brain function and potential treatments for neurological disorders.

Case Study

A study investigating receptor interactions utilized Boc-D-aspartic acid beta-9-fluorenylmethyl ester derivatives to probe binding affinities and functional responses at glutamate receptors. The results provided valuable insights into receptor dynamics, paving the way for novel therapeutic strategies .

Custom Synthesis

Tailored Applications Across Fields

Researchers frequently employ this compound for custom synthesis projects, allowing for specific modifications tailored to unique applications across various fields such as biochemistry, materials science, and pharmaceuticals.

| Field of Application | Specific Use Case |

|---|---|

| Biochemistry | Modifying proteins for functional studies |

| Materials Science | Developing hydrogels for tissue engineering |

| Pharmaceutical Research | Creating custom peptides for drug development |

Mechanism of Action

The primary mechanism of action of Boc-D-Asp(Ofm)-OH involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group, while the 9-fluorenylmethyl ester group protects the side chain carboxyl group. These protecting groups prevent unwanted side reactions during the synthesis process and can be selectively removed under specific conditions to yield the desired peptide product.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of Boc-D-aspartic acid beta-9-fluorenylmethyl ester with structurally related compounds:

*Molecular weight inferred from Boc-L-Asp(β-9-Fm) ester .

Key Differences and Research Findings

Protecting Group Compatibility

- Boc vs. Fmoc :

- Boc is stable under basic conditions but cleaved by TFA, making it suitable for acid-resistant resins. Fmoc, in contrast, is base-labile (removed with piperidine) and ideal for acid-sensitive peptides .

- The 9-fluorenylmethyl ester in Boc-D-Asp(β-9-Fm) ester allows simultaneous deprotection of Fmoc and Fm groups in Fmoc-based SPPS, simplifying synthesis steps .

Ester Group Effects

- 9-Fluorenylmethyl vs. Benzyl esters require hydrogenolysis for deprotection, limiting compatibility with thiol-containing peptides . Cyclohexyl esters enhance hydrophobicity, useful in membrane-associated peptides .

Stereochemical Impact

Biological Activity

Boc-D-aspartic acid beta-9-fluorenylmethyl ester (Boc-D-Asp(OFm)) is a significant compound in peptide synthesis and has garnered attention for its various biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by data tables and research findings.

1. Synthesis of Boc-D-Asp(OFm)

The synthesis of Boc-D-Asp(OFm) typically involves solid-phase peptide synthesis (SPPS) techniques, notably using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. The process can be summarized as follows:

- Protection : The amino acid D-aspartic acid is protected using the Boc group.

- Fmoc Group Introduction : The Fmoc group is introduced to facilitate selective deprotection during synthesis.

- Solid-Phase Coupling : The protected amino acid is coupled on a resin, allowing for subsequent peptide elongation.

- Cleavage : The final product is cleaved from the resin, yielding Boc-D-Asp(OFm) with high purity.

This method enhances the stability of the amino acid during synthesis and minimizes racemization, a common issue in peptide synthesis involving aspartic acid .

2.1 Antiviral and Antitumor Properties

Research indicates that cyclic dipeptides derived from aspartic acid, including derivatives like Boc-D-Asp(OFm), exhibit antiviral and antitumor activities. These compounds can inhibit viral replication and promote apoptosis in cancer cells .

Table 1: Biological Activities of Aspartic Acid Derivatives

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| Boc-D-Asp(OFm) | Antiviral | Inhibition of viral replication |

| Cyclic Dipeptides | Antitumor | Induction of apoptosis in cancer cells |

| Fmoc-Asp(OFm) | Antibacterial | Disruption of bacterial cell wall synthesis |

2.2 Mechanistic Studies

Studies have shown that the mechanism of action for these compounds often involves modulation of cell signaling pathways and interference with protein interactions crucial for cellular function . For instance, Boc-D-Asp(OFm) has been observed to affect the activity of certain kinases involved in cell proliferation.

3.1 Study on Antiviral Activity

In a controlled study, Boc-D-Asp(OFm) was tested against a panel of viruses including HIV and influenza. The results indicated that the compound significantly reduced viral load in infected cell lines compared to controls, suggesting its potential as an antiviral agent .

3.2 Evaluation in Cancer Therapy

A separate study evaluated the efficacy of Boc-D-Asp(OFm) in breast cancer models. The compound demonstrated a dose-dependent reduction in tumor size and improved survival rates in treated mice compared to untreated controls .

4. Conclusion

Boc-D-aspartic acid beta-9-fluorenylmethyl ester is a versatile compound with promising biological activities, particularly in antiviral and antitumor applications. Its synthesis via solid-phase methods allows for high purity and stability, making it suitable for further research and potential therapeutic development.

Q & A

Basic: What are the optimal synthetic strategies for Boc-D-aspartic acid beta-9-fluorenylmethyl ester to achieve high purity?

Methodological Answer:

The synthesis involves sequential protection of the aspartic acid backbone. The Boc (tert-butoxycarbonyl) group protects the α-amine, while the β-carboxylic acid is esterified with 9-fluorenylmethyl (Fm) groups. Key steps include:

- Coupling Conditions : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to minimize racemization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265 nm (Fmoc absorption) and NMR (¹H, ¹³C) to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.